molecular formula C13H18N4O2 B213733 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid

1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B213733
M. Wt: 262.31 g/mol
InChI Key: BVGADHLNOARUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid, also known as ADACTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal growth. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cellular proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is its potent inhibitory activity against bacterial and fungal growth, which makes it a promising candidate for the development of new antimicrobial agents. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid, including the development of new antimicrobial agents based on its structure, the identification of new targets for its anticancer activity, and the optimization of its pharmacological properties for use in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid and its potential applications in various fields.

Synthesis Methods

1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through a multistep process involving the reaction of adamantane with hydrazine hydrate, followed by the reaction of the resulting compound with cyanogen bromide and sodium azide. The final step involves the reaction of the intermediate product with chloroacetic acid to yield 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid.

Scientific Research Applications

1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is its use as a novel inhibitor of bacterial and fungal growth. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

1-(1-adamantyl)-5-amino-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H18N4O2/c14-12-15-10(11(18)19)16-17(12)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,18,19)(H2,14,15,16)

InChI Key

BVGADHLNOARUBU-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)C(=O)O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)C(=O)O)N

Origin of Product

United States

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